2-Isobutoxynaphthalene, also known as 2-butoxynaphthalene, is an organic compound with the molecular formula and a molecular mass of approximately 200.28 g/mol. This compound features a naphthalene ring substituted at the second position with an isobutoxy group, which contributes to its unique properties. It exhibits a melting point range of 31-33 °C and a boiling point of 147-150 °C at reduced pressure . The compound is recognized for its fruity aroma, reminiscent of raspberry and strawberry, making it valuable in flavoring applications .
There is no current information available on the specific mechanism of action of 2-Isobutoxynaphthalene in biological systems or its interaction with other compounds.
Limited research suggests that 2-Isobutoxynaphthalene might possess antimicrobial properties. A study published in "Letters in Applied Microbiology" investigated the activity of various plant-derived compounds against foodborne pathogens. The study found that 2-Isobutoxynaphthalene, isolated from the leaves of Magnolia liliflora, exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli []. However, further research is necessary to confirm and elucidate the potential mechanisms behind this activity.
2-Isobutoxynaphthalene is a naturally occurring metabolite found in various plants, including Magnolia liliflora and Michelia alba. As a result, it serves as a valuable marker for the identification and characterization of these plants in metabolomic studies. The Human Metabolome Database (HMDB) lists 2-Isobutoxynaphthalene as a metabolite and provides information on its physical and chemical properties [].
The primary reaction pathway for synthesizing 2-isobutoxynaphthalene involves nucleophilic substitution, specifically the Williamson Ether Synthesis. In this process:
The reaction can be summarized as follows:
The synthesis of 2-isobutoxynaphthalene typically follows these steps:
What sets 2-isobutoxynaphthalene apart from these compounds is its unique combination of naphthalene's aromatic properties with an ether functional group, resulting in distinctive sensory qualities that are valuable in both culinary and cosmetic applications. Its synthesis via nucleophilic substitution also highlights its versatility compared to simpler compounds that may lack such synthetic pathways.
Similar compounds to 2-isobutoxynaphthalene include:
| Compound | Structure Type | Aroma Profile |
Physical Description Solid
White crystal leaves, sweet, fruity, delicately neroli-orange blossom floral aroma XLogP3 4.8
Melting Point
31.0 °C
Mp 33 ° 33°C UNII
KX47O2O15C
GHS Hazard Statements
Not Classified;
Reported as not meeting GHS hazard criteria by 225 of 229 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website Other CAS
2173-57-1
Wikipedia
2-(2-methylpropoxy)naphthalene
Biological Half Life
1.70 Days
Use Classification
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes Flavoring Agents -> JECFA Flavorings Index General Manufacturing Information
Naphthalene, 2-(2-methylpropoxy)-: ACTIVE
Dates
Last modified: 08-15-2023
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